molecular formula C15H16FNO2S B10973266 N-(2-ethyl-6-methylphenyl)-2-fluorobenzenesulfonamide

N-(2-ethyl-6-methylphenyl)-2-fluorobenzenesulfonamide

Cat. No.: B10973266
M. Wt: 293.4 g/mol
InChI Key: MNLRZFMLNMKFKM-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium, and are carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A chloroacetanilide herbicide with a similar aromatic structure.

    Metolachlor: Another chloroacetanilide herbicide with comparable functional groups.

    N-(2-ethyl-6-methylphenyl)alanine: A related compound used in the synthesis of herbicides.

Uniqueness

N-(2-ETHYL-6-METHYLPHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorobenzene ring, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-3-12-8-6-7-11(2)15(12)17-20(18,19)14-10-5-4-9-13(14)16/h4-10,17H,3H2,1-2H3

InChI Key

MNLRZFMLNMKFKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2F)C

Origin of Product

United States

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